N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a complex organic compound featuring a tetrahydroisoquinoline core, a cyclopropanecarbonyl group, and a trimethoxybenzamide moiety. These structural elements provide the compound with unique chemical and pharmacological properties that have sparked interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically starts with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is reacted with cyclopropanecarbonyl chloride under basic conditions to yield N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline).
Benzamide Formation: : The obtained intermediate is then coupled with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide.
Industrial Production Methods
Industrial synthesis of this compound follows a similar route, often involving large-scale batch processes. High-purity reactants and controlled reaction conditions (temperature, pressure, and pH) ensure optimal yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroisoquinoline core, resulting in the formation of quinoline derivatives.
Reduction: : Reduction reactions may target the cyclopropanecarbonyl group, potentially opening the cyclopropane ring.
Substitution: : The methoxy groups on the benzamide moiety can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: : Alkyl halides (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Ring-opened amides.
Substitution: : Various alkylated benzamide derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules, especially in the development of isoquinoline-based frameworks.
Biology
In biological studies, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is used to probe the activities of cyclopropane and isoquinoline-based pharmacophores in cellular systems.
Medicine
Industry
In industrial settings, it serves as a precursor for the synthesis of advanced materials, including high-performance polymers and novel organic electronic components.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopropanecarbonyl and isoquinoline moieties can modulate the activity of these proteins, influencing biological pathways involved in signal transduction, metabolism, and gene expression.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of metabolic enzymes.
Receptors: : Binding to neurotransmitter or hormone receptors, altering their signaling pathways.
Comparison with Similar Compounds
When compared with other similar compounds, such as N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide stands out due to the presence of the cyclopropane ring, which imparts unique steric and electronic properties.
List of Similar Compounds
N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
N-(2-(ethylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
N-(2-(cyclohexanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Each of these compounds showcases variations in the acyl group attached to the tetrahydroisoquinoline, influencing their chemical behavior and biological activities in distinctive ways.
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Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-9-8-18(20(29-2)21(19)30-3)22(26)24-17-7-6-14-10-11-25(13-16(14)12-17)23(27)15-4-5-15/h6-9,12,15H,4-5,10-11,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHDZQDWJYWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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